molecular formula C11H14N2O2S B8589016 Tert-butyl (5-ethynyl-4-methylthiazol-2-yl)carbamate

Tert-butyl (5-ethynyl-4-methylthiazol-2-yl)carbamate

Cat. No. B8589016
M. Wt: 238.31 g/mol
InChI Key: CXAWPZJPIZMTFR-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

To the above prepared (4-methyl-5-trimethylsilanylethynyl-thiazol-2-yl)-carbamic acid tert-butyl ester (0.592 g, 1.907 mmol), dissolved in 10 mL of MeOH, was added K2CO3 (0.395 g, 1.5 eq.)) and the mixture was stirred for 2 h at ambient temperature. Pouring onto crashed ice/NH4Cl, twofold extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and evaporation to dryness, followed by flash chromatography (SiO2, hexane/ethyl acetate=4/1), produced 0.391 g of the title compound as light brown foam.
Name
(4-methyl-5-trimethylsilanylethynyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.592 g
Type
reactant
Reaction Step One
Name
Quantity
0.395 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[S:9][C:10]([C:14]#[C:15][Si](C)(C)C)=[C:11]([CH3:13])[N:12]=1)([CH3:4])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+]>CO>[C:1]([O:5][C:6](=[O:20])[NH:7][C:8]1[S:9][C:10]([C:14]#[CH:15])=[C:11]([CH3:13])[N:12]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
(4-methyl-5-trimethylsilanylethynyl-thiazol-2-yl)-carbamic acid tert-butyl ester
Quantity
0.592 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C#C[Si](C)(C)C)=O
Step Two
Name
Quantity
0.395 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pouring
EXTRACTION
Type
EXTRACTION
Details
ice/NH4Cl, twofold extraction with ethyl acetate
WASH
Type
WASH
Details
washing with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate, and evaporation to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1SC(=C(N1)C)C#C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.391 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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